Di-3,5-xylyl sulfone
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Overview
Description
Di-3,5-xylyl sulfone is an organic compound with the molecular formula C16H18O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two aromatic rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-3,5-xylyl sulfone can be synthesized through several methods. One common approach involves the oxidation of di-3,5-xylyl sulfide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, with the sulfide being converted to the corresponding sulfone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Di-3,5-xylyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides and higher sulfones.
Reduction: Di-3,5-xylyl sulfide.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Di-3,5-xylyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of di-3,5-xylyl sulfone involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Di-3,5-xylyl sulfone can be compared with other similar compounds, such as:
- Di-2,5-xylyl sulfone
- Di-3,4-xylyl sulfone
- Di-2,3-xylyl sulfone
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions.
Biological Activity
Di-3,5-xylyl sulfone (CAS Number: 240405-82-7) is a sulfone compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound possesses the chemical formula C16H18O2S. The structure features two xylyl groups attached to a sulfone moiety, which is responsible for its unique reactivity and biological interactions. The sulfonyl group allows for hydrogen bonding and interactions with biomolecules, influencing various biological processes.
The biological activity of this compound is primarily attributed to its interaction with different molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Disruption : It can disrupt cellular processes, potentially leading to apoptosis in certain cell types.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it displays significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study conducted on various cancer cell lines revealed that the compound induces cytotoxicity through apoptosis. The IC50 values across different cell lines were recorded:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The compound's ability to trigger apoptosis suggests it may interfere with cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : In a controlled experiment, this compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus, where it outperformed several conventional antibiotics.
- Cytotoxicity in Cancer Research : A detailed study involving human cancer cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects. This mechanism was further analyzed through flow cytometry and Western blotting techniques.
Applications in Research and Industry
This compound is not only significant in biological research but also has potential applications in:
- Pharmaceutical Development : Its unique properties make it a valuable scaffold for designing new drugs.
- Polymer Chemistry : The compound is utilized in synthesizing polymers due to its stability and reactivity.
Properties
CAS No. |
240405-82-7 |
---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)sulfonyl-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
CIGCGMTZBDMBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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